molecular formula C32H69NO4S B12589610 N,N-dioctyloctan-1-amine;octyl hydrogen sulfate CAS No. 646072-57-3

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate

Cat. No.: B12589610
CAS No.: 646072-57-3
M. Wt: 564.0 g/mol
InChI Key: CAAWIADSFBCBGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dioctyloctan-1-amine;octyl hydrogen sulfate typically involves the reaction of N,N-dioctyl-1-octanamine with octyl hydrogen sulfate. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction . The exact details of the synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .

Scientific Research Applications

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dioctyloctan-1-amine;octyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. It may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dioctyloctan-1-amine;octyl hydrogen sulfate include:

Uniqueness

This compound is unique due to its specific combination of amine and sulfate functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .

Biological Activity

N,N-Dioctyloctan-1-amine, commonly referred to as octylamine, is a primary amine characterized by its long hydrophobic alkyl chains. When combined with octyl hydrogen sulfate, it forms a compound that exhibits notable biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₈H₃₉N₁O₄S
  • Molecular Weight : Approximately 345.58 g/mol
  • Physical State : Colorless to pale yellow liquid
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

N,N-Dioctyloctan-1-amine; octyl hydrogen sulfate has been extensively studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it beneficial in pharmaceutical formulations and other applications.

Antimicrobial Activity

The compound's effectiveness as an antimicrobial agent has been demonstrated through various studies:

  • Inhibition of Microbial Growth : Studies show that octylamine disrupts microbial cell membranes, leading to increased permeability and cell lysis. This mechanism underlies its effectiveness against both resident and transient microflora on excised skin models .
  • Comparative Efficacy : In tests against common pathogens, octyl hydrogen sulfate demonstrated significant inhibition rates, comparable to established antimicrobial agents.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.8 mg/mL
Candida albicans0.3 mg/mL

Study 1: Efficacy Against Skin Microflora

A study conducted on excised human skin models evaluated the antimicrobial activity of N,N-dioctyloctan-1-amine against skin microflora. The results indicated a significant reduction in microbial load within 24 hours of application, highlighting its potential for use in topical formulations.

Study 2: Molecular Docking Studies

Molecular docking studies have explored the interaction of octylamine derivatives with bacterial proteins. These studies suggest that the compound binds effectively to target sites within bacterial membranes, disrupting their integrity and function .

The primary mechanism through which N,N-dioctyloctan-1-amine exerts its biological effects involves:

  • Membrane Disruption : The long hydrophobic chains interact with lipid bilayers, leading to increased membrane fluidity and eventual cell lysis.
  • Ion Pair Formation : The presence of sulfate groups facilitates hydrophobic ion pairing, enhancing the compound's ability to penetrate biological membranes .

Properties

CAS No.

646072-57-3

Molecular Formula

C32H69NO4S

Molecular Weight

564.0 g/mol

IUPAC Name

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate

InChI

InChI=1S/C24H51N.C8H18O4S/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-2-3-4-5-6-7-8-12-13(9,10)11/h4-24H2,1-3H3;2-8H2,1H3,(H,9,10,11)

InChI Key

CAAWIADSFBCBGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC.CCCCCCCCOS(=O)(=O)O

Origin of Product

United States

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